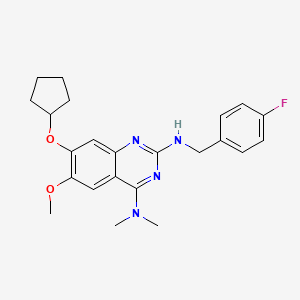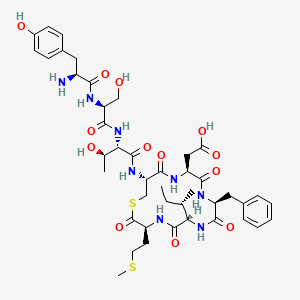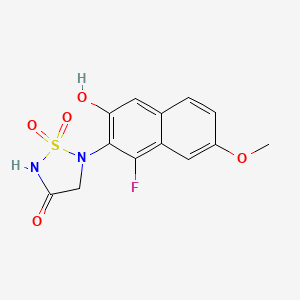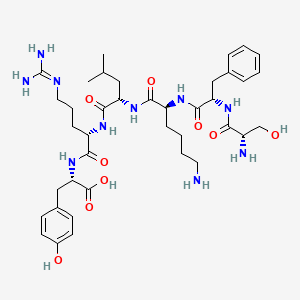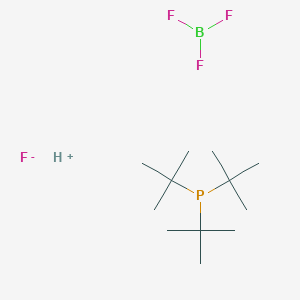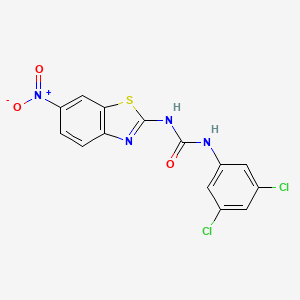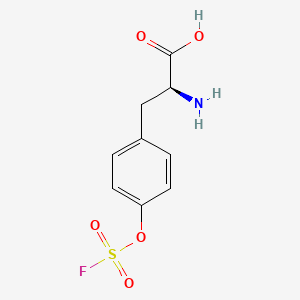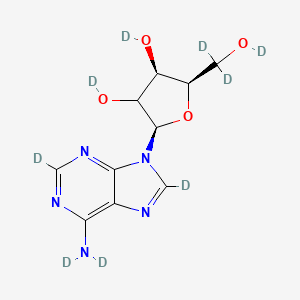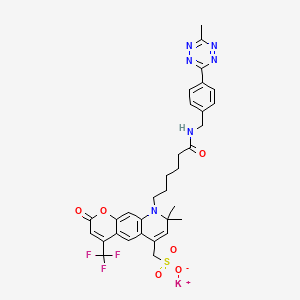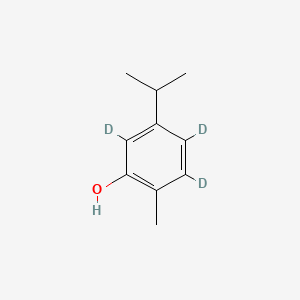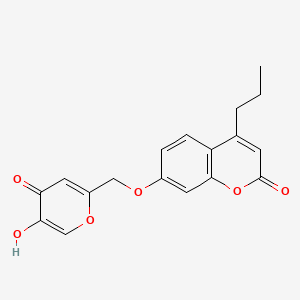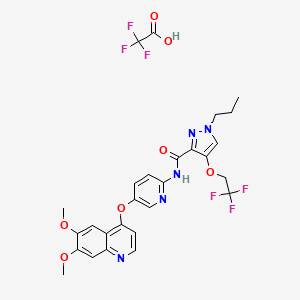
Adrixetinib (TFA)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Adrixetinib (TFA) is a protein tyrosine kinase inhibitor with antineoplastic properties. It is currently under development for the treatment of various advanced solid tumors, including esophageal cancer, gastric cancer, cervical cancer, hepatocellular carcinoma, gastroesophageal junction carcinomas, metastatic hepatocellular carcinoma, non-small cell lung cancer, relapsed and refractory acute myeloid leukemia, myelodysplastic syndrome, and other hematologic malignancies .
Méthodes De Préparation
Adrixetinib (TFA) is synthesized through a series of chemical reactions involving quinoline derivatives. The synthetic route typically involves the preparation of intermediate compounds, followed by their conversion into the final product under specific reaction conditions. The industrial production methods for Adrixetinib (TFA) involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Adrixetinib (TFA) undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
Adrixetinib (TFA) has a wide range of scientific research applications, including:
Chemistry: It is used as a research tool to study the inhibition of protein tyrosine kinases and their role in various biochemical pathways.
Biology: It is used to investigate the molecular mechanisms underlying cancer progression and to identify potential therapeutic targets.
Medicine: It is being developed as a potential treatment for various types of cancer, including solid tumors and hematologic malignancies.
Industry: It is used in the development of new cancer therapies and in the production of pharmaceutical compounds
Mécanisme D'action
Adrixetinib (TFA) exerts its effects by inhibiting the activity of protein tyrosine kinases, specifically Axl, Mer, and CSF1 receptor tyrosine kinases. These kinases play a crucial role in the regulation of cell growth, survival, and migration. By inhibiting their activity, Adrixetinib (TFA) disrupts the signaling pathways that promote cancer cell proliferation and survival, leading to the suppression of tumor growth .
Comparaison Avec Des Composés Similaires
Adrixetinib (TFA) is unique in its ability to simultaneously inhibit multiple protein tyrosine kinases, including Axl, Mer, and CSF1 receptor tyrosine kinases. This multi-targeted approach enhances its therapeutic efficacy and reduces the likelihood of drug resistance. Similar compounds include:
R428: An Axl kinase inhibitor.
BMS-777607: A Mer kinase inhibitor.
Pexidartinib: A CSF1 receptor kinase inhibitor.
Compared to these compounds, Adrixetinib (TFA) offers a broader spectrum of activity and has shown promising results in preclinical and clinical studies .
Propriétés
Formule moléculaire |
C27H25F6N5O7 |
|---|---|
Poids moléculaire |
645.5 g/mol |
Nom IUPAC |
N-[5-(6,7-dimethoxyquinolin-4-yl)oxypyridin-2-yl]-1-propyl-4-(2,2,2-trifluoroethoxy)pyrazole-3-carboxamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C25H24F3N5O5.C2HF3O2/c1-4-9-33-13-21(37-14-25(26,27)28)23(32-33)24(34)31-22-6-5-15(12-30-22)38-18-7-8-29-17-11-20(36-3)19(35-2)10-16(17)18;3-2(4,5)1(6)7/h5-8,10-13H,4,9,14H2,1-3H3,(H,30,31,34);(H,6,7) |
Clé InChI |
JDZQIIDIZOVHIM-UHFFFAOYSA-N |
SMILES canonique |
CCCN1C=C(C(=N1)C(=O)NC2=NC=C(C=C2)OC3=C4C=C(C(=CC4=NC=C3)OC)OC)OCC(F)(F)F.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


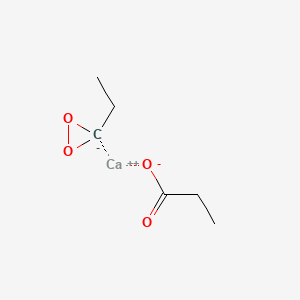
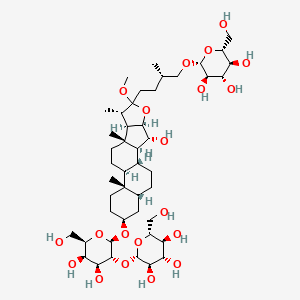
![(2R)-2-amino-3-[3-[[2,4-dicyano-3-[4-[2-(methylamino)-2-oxoethoxy]phenyl]pyrido[1,2-a]benzimidazol-1-yl]carbamoyl]phenyl]propanoic acid](/img/structure/B12383565.png)
